molecular formula C8H14N2O2S B6144583 1-(3-ethoxypropyl)-2-sulfanyl-4,5-dihydro-1H-imidazol-5-one CAS No. 852940-57-9

1-(3-ethoxypropyl)-2-sulfanyl-4,5-dihydro-1H-imidazol-5-one

Cat. No.: B6144583
CAS No.: 852940-57-9
M. Wt: 202.28 g/mol
InChI Key: PXWYBJMDYBFRRX-UHFFFAOYSA-N
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Description

The compound 1-(3-ethoxypropyl)-2-sulfanyl-4,5-dihydro-1H-imidazol-5-one belongs to the imidazolone family, characterized by a five-membered heterocyclic ring containing two nitrogen atoms and a ketone group.

Properties

IUPAC Name

3-(3-ethoxypropyl)-2-sulfanylideneimidazolidin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O2S/c1-2-12-5-3-4-10-7(11)6-9-8(10)13/h2-6H2,1H3,(H,9,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXWYBJMDYBFRRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCCN1C(=O)CNC1=S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-ethoxypropyl)-2-sulfanyl-4,5-dihydro-1H-imidazol-5-one typically involves the following steps:

    Formation of the Imidazole Core: The imidazole core can be synthesized through the condensation of glyoxal with ammonia or primary amines, followed by cyclization.

    Introduction of the Ethoxypropyl Group: The ethoxypropyl group can be introduced via nucleophilic substitution reactions using ethoxypropyl halides.

    Addition of the Sulfanyl Group: The sulfanyl group can be added through thiolation reactions using thiol reagents under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This can include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(3-ethoxypropyl)-2-sulfanyl-4,5-dihydro-1H-imidazol-5-one can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The imidazole ring can be reduced under hydrogenation conditions to form dihydroimidazole derivatives.

    Substitution: The ethoxypropyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Hydrogen gas, palladium on carbon.

    Substitution: Nucleophiles such as amines, thiols, or alcohols.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Dihydroimidazole derivatives.

    Substitution: Various substituted imidazole derivatives.

Scientific Research Applications

1-(3-ethoxypropyl)-2-sulfanyl-4,5-dihydro-1H-imidazol-5-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(3-ethoxypropyl)-2-sulfanyl-4,5-dihydro-1H-imidazol-5-one involves its interaction with specific molecular targets. The sulfanyl group can form covalent bonds with thiol groups in proteins, potentially affecting their function. The imidazole ring can interact with metal ions and other biomolecules, influencing various biochemical pathways.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The imidazolone core is highly modifiable, with substituents dictating molecular interactions. Below is a comparison with key analogs:

Compound Name Substituents (Position) Molecular Weight (g/mol) Key Properties/Applications Reference
1-(3-ethoxypropyl)-2-sulfanyl-4,5-dihydro-1H-imidazol-5-one 3-ethoxypropyl (1), -SH (2) Not reported Likely moderate polarity due to ethoxy group; potential for thiol-mediated redox activity Inferred
1-[4-(propan-2-yl)phenyl]-2-sulfanyl-4,5-dihydro-1H-imidazol-5-one 4-isopropylphenyl (1), -SH (2) 234.32 High purity (≥95%); used in life science research; hydrophobic aromatic substituent enhances lipophilicity
1-(4-chlorobenzyl)-2-hydrazino-4,5-dihydro-1H-imidazol-5-one 4-chlorobenzyl (1), hydrazine (2) 238.67 Predicted density: 1.48 g/cm³; harmful (Hazard Note); hydrazine group may confer chelation properties
1-(3,4-dimethylphenyl)-2-sulfanyl-4,5-dihydro-1H-imidazol-5-one 3,4-dimethylphenyl (1), -SH (2) Not reported Enhanced steric hindrance from methyl groups; potential for selective binding in catalysis

Key Observations :

  • Polarity : The ethoxypropyl group in the target compound introduces ether oxygen atoms, increasing hydrophilicity compared to aromatic substituents (e.g., 4-isopropylphenyl in ).
  • Reactivity : The sulfanyl (-SH) group enables disulfide bond formation and metal coordination, a feature shared with analogs like 1-[4-(propan-2-yl)phenyl]-2-sulfanyl-4,5-dihydro-1H-imidazol-5-one .

Physicochemical and Stability Data

  • Purity and Storage : Analogs like 1-[4-(propan-2-yl)phenyl]-2-sulfanyl-4,5-dihydro-1H-imidazol-5-one are stored at room temperature (RT) with ≥95% purity, suggesting comparable stability for the target compound .
  • Thermal Properties : Melting/boiling points are unreported, but predicted densities (e.g., 1.48 g/cm³ for ) align with typical imidazolone derivatives.

Biological Activity

1-(3-Ethoxypropyl)-2-sulfanyl-4,5-dihydro-1H-imidazol-5-one is a compound belonging to the imidazole class, characterized by the presence of an ethoxypropyl group and a sulfanyl group. Its unique structure suggests potential biological activities that warrant investigation. This article summarizes current knowledge regarding its biological activity, including mechanisms of action, potential therapeutic applications, and comparative analysis with similar compounds.

  • Molecular Formula: C8H14N2O2S
  • Molecular Weight: 202.28 g/mol
  • CAS Number: 852940-57-9

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems:

  • Covalent Bond Formation: The sulfanyl group can form covalent bonds with thiol groups in proteins, potentially altering their function and activity.
  • Metal Ion Interaction: The imidazole ring can chelate metal ions, influencing enzymatic activities and biochemical pathways.

Anticancer Activity

The compound has been explored for its potential anticancer effects. Preliminary studies suggest that derivatives of imidazole can induce apoptosis in cancer cells through mechanisms involving reactive oxygen species (ROS) generation and modulation of cell signaling pathways.

Comparative Analysis with Similar Compounds

Compound NameStructureBiological Activity
This compoundStructurePotential antimicrobial and anticancer properties
1-(3-Ethoxypropyl)-2-sulfanyl-1H-imidazoleStructureKnown for antifungal activity
1-(3-Ethoxypropyl)-2-sulfanyl-4,5-dihydro-1H-pyrazoleStructureExhibits anti-inflammatory properties

Study 1: Antimicrobial Efficacy

A study conducted on imidazole derivatives indicated that compounds with sulfanyl groups showed enhanced antibacterial activity against Staphylococcus aureus and Escherichia coli. The study highlighted the importance of the sulfanyl moiety in enhancing bioactivity.

Study 2: Anticancer Mechanisms

In vitro experiments demonstrated that certain imidazole derivatives could inhibit the growth of cancer cell lines such as A549 (lung cancer) and MCF7 (breast cancer). The proposed mechanism involved the induction of apoptosis via ROS-mediated pathways.

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